molecular formula C12H20ClN B13955577 7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane

7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane

Cat. No.: B13955577
M. Wt: 213.75 g/mol
InChI Key: FIJYXNBDWMIIIB-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane is a spirocyclic compound that features a unique structural motif. The spiro[4.4]nonane skeleton is a key structural element in many biologically active molecules and has garnered significant interest in the fields of organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chloromethyl cyclopropane derivative with an azaspiro compound can yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a corresponding alcohol.

Scientific Research Applications

7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane
  • 3,9-Diazabicyclo[4.2.1]nonane-containing scaffold

Uniqueness

7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of a chloromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

8-(chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane

InChI

InChI=1S/C12H20ClN/c13-8-10-3-4-12(7-10)5-6-14(9-12)11-1-2-11/h10-11H,1-9H2

InChI Key

FIJYXNBDWMIIIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CCC(C3)CCl

Origin of Product

United States

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